molecular formula C8H6N2O3 B1339836 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime CAS No. 903891-95-2

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime

Cat. No.: B1339836
CAS No.: 903891-95-2
M. Wt: 178.14 g/mol
InChI Key: KMOBWALLLLBKRU-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an important building block for the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method utilizes palladium-catalyzed regioselective halogenation with N-halosuccinimide, providing a cost-effective and time-saving approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various halogenated derivatives, oxo derivatives, and amine derivatives, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .

Scientific Research Applications

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit platelet aggregation and act as a D2 receptor antagonist . The exact molecular targets and pathways may vary depending on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime include:

Uniqueness

The uniqueness of this compound lies in its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

3-(hydroxyamino)-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOBWALLLLBKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470703
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903891-95-2
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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